molecular formula C18H19BrN6O3 B2751957 8-(5-Bromo-2-methoxyphenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921788-79-6

8-(5-Bromo-2-methoxyphenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No.: B2751957
CAS No.: 921788-79-6
M. Wt: 447.293
InChI Key: TYFJGDORPUJSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(5-Bromo-2-methoxyphenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione is a complex heterocyclic compound featuring a purino-triazole-dione core substituted with a brominated aromatic ring, a methoxy group, and alkyl chains. Its structure combines a purine scaffold fused with a triazole-dione system, which is further functionalized with a 5-bromo-2-methoxyphenyl group at position 8, a methyl group at position 1, and a 2-methylpropyl (isobutyl) group at position 3.

Properties

IUPAC Name

8-(5-bromo-2-methoxyphenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN6O3/c1-9(2)8-24-13-15(26)20-18(27)23(3)16(13)25-14(21-22-17(24)25)11-7-10(19)5-6-12(11)28-4/h5-7,9H,8H2,1-4H3,(H,20,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFJGDORPUJSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=C(C=CC(=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(5-bromo-2-methoxyphenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

Chemical Structure and Synthesis

This compound features a purino[8,9-c][1,2,4]triazole-2,4-dione core with a brominated methoxyphenyl group and an isopropyl side chain . The synthesis typically involves multiple steps including bromination of the methoxyphenyl group and cyclization reactions to form the triazole core. The following table summarizes the key synthetic steps:

StepDescription
1Bromination of 5-methoxyphenol to introduce bromine.
2Cyclization to form the purino[8,9-c][1,2,4]triazole core.
3Substitution reactions to attach the methyl and isopropyl groups.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The brominated methoxyphenyl group enhances binding affinity to these targets, potentially modulating their activity.

Anti-inflammatory Properties

Research indicates that compounds with a 1,2,4-triazole moiety , similar to our compound of interest, exhibit significant anti-inflammatory effects. For instance:

  • In vitro studies have shown that derivatives can inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .
  • A study demonstrated that certain triazole derivatives displayed selective COX-2 inhibitory activity with lower toxicity compared to traditional NSAIDs .

Enzyme Inhibition

The compound is also noted for its potential as an inhibitor of various enzymes. The following table lists some enzymes that are typically inhibited by similar triazole derivatives:

EnzymeIC50 (µM)Reference
COX-1593.5
COX-221.53
Xanthine oxidaseVaries
LipoxygenaseVaries

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in various biological contexts:

  • Anti-inflammatory Study : A derivative exhibited a significant reduction in edema in a carrageenan-induced rat model, demonstrating its potential as an anti-inflammatory agent .
  • Cardioprotective Effects : Some derivatives showed cardioprotective properties while being less toxic to gastric cells compared to conventional treatments .
  • Enzyme Interaction Studies : Molecular docking studies have indicated that triazole derivatives can form hydrogen bonds with active sites of enzymes like aromatase and carbonic anhydrase, enhancing their inhibitory effects .

Comparison with Similar Compounds

Target Compound vs. 5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()

  • Core Structure: The target compound’s purino-triazole-dione core differs from the benzoxazole-triazole-thione system in . The latter lacks the fused purine system but shares a brominated aryl group (4-bromophenyl vs. 5-bromo-2-methoxyphenyl).
  • Functional Groups :
    • The methoxy group in the target compound may enhance solubility compared to the unsubstituted phenyl in .
    • The thione (C=S) group in (IR: 1212 cm⁻¹) contrasts with the dione (C=O) groups in the target compound, which would exhibit stronger carbonyl stretches (~1700 cm⁻¹) .
  • Molecular Weight : ’s compound has a molecular weight of 464 g/mol, while the target compound’s larger purine core and additional substituents suggest a higher molecular weight.

Target Compound vs. 6-Bromo-9-[1-(2-fluoroethyl)-1H-triazol-4-ylmethyl]-purine ()

  • Core Structure : Both compounds share a brominated purine core but differ in substituents. ’s compound has a triazole-methyl-fluoroethyl group at position 9, whereas the target compound features a triazole-dione system fused to the purine.
  • Bioactivity Clues : The fluorine in ’s compound (δ 4.78 ppm in ¹H-NMR) may improve metabolic stability compared to the target compound’s methoxy group, which is prone to demethylation .
  • Synthetic Routes : employs click chemistry (Cu-catalyzed azide-alkyne cycloaddition), whereas the target compound’s synthesis likely involves purine functionalization via nucleophilic substitution or cross-coupling reactions .

Spectroscopic and Physical Property Comparisons

Table 1: Key Spectroscopic Data for Brominated Heterocycles

Compound ¹H-NMR Highlights (δ, ppm) IR Stretches (cm⁻¹) Molecular Weight (g/mol)
Target Compound Aromatic H (~6.10–8.01), CH3 (~2.55)† C=O (~1700), C-Br (~533)‡ Not reported
(Triazole-thione) 9.51 (triazole NH), 6.10–8.01 (Ar-H) 1593 (C=N), 1212 (C=S) 464
(Fluoroethyl-purine) 8.73 (purine H-2), 4.78 (CH2F) Not reported 326 (M+H)+
(Thiazole-hydrazone) 7.81 (CH), 2.55 (CH3S) C-Br (~533), C=N (~1593) 360

†Inferred from analogous aromatic and alkyl protons in and .
‡C-Br stretch consistent across brominated compounds in , and 6 .

Key Observations:

  • The target compound’s ¹H-NMR would show distinct aromatic signals for the 5-bromo-2-methoxyphenyl group (e.g., deshielded protons near δ 8.0) and alkyl protons for the isobutyl chain (~1.0–2.5 ppm).
  • Its IR spectrum would lack the C=S stretch (absent in diones) but show strong C=O peaks (~1700 cm⁻¹) .

Q & A

Q. What are the recommended methods for synthesizing this compound?

A multi-step synthesis approach is typically employed, starting with the condensation of brominated aromatic precursors with triazole intermediates. Purification via recrystallization (e.g., methanol or ethanol) ensures high purity, while characterization relies on 1H^1H-NMR, 13C^{13}C-NMR, and HPLC for validation of structural integrity .

Q. How can the purity and structural integrity of this compound be validated?

Key techniques include:

  • X-ray crystallography using SHELXL for precise structural determination .
  • Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • HPLC with UV detection to assess purity (>95% recommended for biological assays) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
  • Anticancer potential : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .

Q. What spectroscopic techniques are effective for analyzing substituent effects?

  • 1H^1H-NMR to probe electronic environments of methoxy and bromine groups.
  • IR spectroscopy to identify functional groups (e.g., triazole C=N stretches).
  • UV-Vis spectroscopy to study conjugation effects in the purino-triazole-dione system .

Advanced Research Questions

Q. How can SHELXL resolve crystallographic data contradictions in structural determination?

  • Use TWIN commands to model twinned crystals, common in complex heterocyclic systems .
  • Validate refinement with R factors (Rint<0.05R_{\text{int}} < 0.05) and electron density maps.
  • Compare bond lengths/angles with similar compounds in the Cambridge Structural Database .

Q. What experimental design considerations are critical for environmental fate studies?

  • Laboratory studies : Measure hydrolysis rates at varying pH and photodegradation under UV light .
  • Field studies : Use randomized block designs to assess soil/water distribution (4 replicates, 5 plants per plot) .
  • Biotic transformations : Incubate with microbial consortia to evaluate biodegradation pathways .

Q. How can conflicting bioactivity data across assay models be systematically analyzed?

  • Statistical meta-analysis : Pool data from independent studies and apply mixed-effects models .
  • Assay standardization : Control variables (e.g., cell passage number, serum concentration) to reduce variability .
  • Dose-response validation : Replicate IC50_{50} determinations using orthogonal assays (e.g., ATP luminescence vs. resazurin reduction) .

Q. What computational strategies predict reactivity of the brominated aromatic ring?

  • Molecular docking : Map electrostatic potential surfaces to identify nucleophilic attack sites .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict regioselectivity in substitution reactions .
  • Comparative analysis : Benchmark against brominated analogs (e.g., 5-bromo-2-furyl derivatives) to infer reactivity trends .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity?

  • Source of compound : Verify purity (>95%) and storage conditions (e.g., desiccated at -20°C) to exclude degradation artifacts .
  • Assay conditions : Compare solvent (DMSO vs. ethanol) and cell viability endpoints (e.g., apoptosis vs. necrosis) .
  • Structural analogs : Cross-reference with compounds like 2-(4-Bromophenyl)thiazolo-triazol derivatives to identify scaffold-specific trends .

Methodological Framework Integration

Q. How to align molecular docking with experimental bioactivity data?

  • Target selection : Prioritize proteins with known triazole-binding pockets (e.g., kinases, cytochrome P450) .
  • Validation : Use site-directed mutagenesis to confirm predicted binding residues .
  • Free energy calculations : Apply MM-GBSA to correlate docking scores with experimental IC50_{50} values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.